molecular formula C14H12N4O4S B2845588 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-48-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Katalognummer: B2845588
CAS-Nummer: 1251594-48-5
Molekulargewicht: 332.33
InChI-Schlüssel: NMPMFPOKRKIEEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin moiety with a triazolopyridine and a sulfonamide group, which contributes to its diverse chemical properties and potential biological activities.

Wirkmechanismus

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This means it binds to these enzymes and reduces their activity, which can lead to changes in nerve signal transmission and inflammation.

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can affect the arachidonic acid pathway , which plays a role in inflammation and immune responses .

Pharmacokinetics

absorption from the gastrointestinal tract . They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to changes in nerve signal transmission and inflammation. This could potentially be used to treat conditions like Alzheimer’s disease and certain inflammatory disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride derivative in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is then subjected to further reactions with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonamides and benzodioxane derivatives, such as:

  • Sulfamonomethoxine
  • Sulfadimethoxine
  • Sulfisoxazole
  • Sulfadiazine

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in an aqueous alkaline medium at room temperature.
  • Derivatization : The sulfonamide is further derivatized with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield a series of compounds that were screened for biological activity against enzymes such as α-glucosidase and acetylcholinesterase .

Enzyme Inhibition

Research indicates that compounds derived from the triazolo[4,3-a]pyridine scaffold exhibit significant inhibition against various enzymes:

  • α-Glucosidase : Important for glucose metabolism; inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Inhibition is crucial for potential Alzheimer's disease treatments .

Antimalarial Activity

A related study evaluated a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties against Plasmodium falciparum. Notable findings include:

  • Compounds demonstrated IC50 values as low as 2.24 μM, indicating potent antimalarial activity.
  • The sulfonamide fragment is essential for enhancing biological activity against malaria parasites .

Antiviral Properties

Sulfonamide compounds have shown promising antiviral effects. For example:

  • Certain derivatives exhibited significant activity against viruses such as coxsackievirus B and avian influenza virus subtype H9N2.
  • The mechanism involves disrupting viral replication processes .

Case Study 1: Antidiabetic Potential

In a study assessing the effects of synthesized sulfonamides on α-glucosidase inhibition:

  • A derivative of N-(2,3-dihydrobenzo[1,4]-dioxin) showed a marked reduction in enzyme activity.
  • This suggests potential use in T2DM management through dietary carbohydrate absorption modulation .

Case Study 2: Antimalarial Screening

In vitro testing of synthesized compounds against Plasmodium falciparum revealed:

  • A specific compound from the triazolo series demonstrated significant antimalarial efficacy with minimal cytotoxicity.
  • This positions it as a candidate for further development in antimalarial therapies .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-23(20,11-2-4-14-16-15-9-18(14)8-11)17-10-1-3-12-13(7-10)22-6-5-21-12/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMFPOKRKIEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.